molecular formula C12H17BrN2O2S B1523133 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine CAS No. 1094558-34-5

1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine

Cat. No. B1523133
CAS RN: 1094558-34-5
M. Wt: 333.25 g/mol
InChI Key: CQCQIBTWIOXKFO-UHFFFAOYSA-N
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Description

1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine is a chemical compound with the CAS Number: 1094558-34-5 . It has a molecular weight of 333.25 and its IUPAC name is 1-{2-[(4-bromophenyl)sulfonyl]ethyl}piperazine . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine is 1S/C12H17BrN2O2S/c13-11-1-3-12(4-2-11)18(16,17)10-9-15-7-5-14-6-8-15/h1-4,14H,5-10H2 .


Physical And Chemical Properties Analysis

1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine is a powder that is stored at room temperature . Its molecular formula is C12H17BrN2O2S and it has a molecular weight of 333.25 g/mol .

Scientific Research Applications

Chemical Synthesis

“1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine” is a compound that can be used in various chemical synthesis processes . Its unique structure and reactivity make it a valuable component in the creation of more complex molecules .

Drug Development

The piperazine moiety is often found in drugs or in bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class . It also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .

Kinase Inhibitors

Compounds containing a piperazine moiety, such as “1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine”, have been used in the development of kinase inhibitors . These inhibitors are often used in the treatment of various types of cancer .

Receptor Modulators

Piperazine-containing compounds have also been used in the development of receptor modulators . These modulators can alter the activity of receptors in the body, which can have various therapeutic effects .

Research in Material Science

The team of scientists with experience in all areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others have used this compound .

Research in Analytical Chemistry

“1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine” can also be used in research within the field of analytical chemistry . Its unique properties can make it a useful tool in the development of new analytical techniques .

Safety and Hazards

The safety information for 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

1-[2-(4-bromophenyl)sulfonylethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2S/c13-11-1-3-12(4-2-11)18(16,17)10-9-15-7-5-14-6-8-15/h1-4,14H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCQIBTWIOXKFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCS(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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